molecular formula C12H15BrO2 B13322886 1-((3-Bromophenoxy)methyl)cyclopentan-1-ol

1-((3-Bromophenoxy)methyl)cyclopentan-1-ol

Cat. No.: B13322886
M. Wt: 271.15 g/mol
InChI Key: KDQXNHMNZZFUNB-UHFFFAOYSA-N
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Description

1-((3-Bromophenoxy)methyl)cyclopentan-1-ol is an organic compound with a complex structure that includes a bromophenoxy group attached to a cyclopentan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Bromophenoxy)methyl)cyclopentan-1-ol typically involves the reaction of 3-bromophenol with cyclopentanone in the presence of a base, followed by reduction. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-((3-Bromophenoxy)methyl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Can be reduced to form alcohols or alkanes.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with new functional groups replacing the bromine atom.

Scientific Research Applications

1-((3-Bromophenoxy)methyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((3-Bromophenoxy)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The bromophenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the cyclopentan-1-ol moiety can engage in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromophenyl)cyclopentan-1-ol
  • 1-(4-Bromophenoxy)methyl)cyclopentan-1-ol
  • 1-(3-Chlorophenoxy)methyl)cyclopentan-1-ol

Uniqueness

1-((3-Bromophenoxy)methyl)cyclopentan-1-ol is unique due to the specific positioning of the bromophenoxy group and the cyclopentan-1-ol moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

1-[(3-bromophenoxy)methyl]cyclopentan-1-ol

InChI

InChI=1S/C12H15BrO2/c13-10-4-3-5-11(8-10)15-9-12(14)6-1-2-7-12/h3-5,8,14H,1-2,6-7,9H2

InChI Key

KDQXNHMNZZFUNB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(COC2=CC(=CC=C2)Br)O

Origin of Product

United States

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